

Preliminary Efficacy of DHFR-IN-5: An In-depth Technical Guide

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Compound of Interest

Compound Name: DHFR-IN-5

Cat. No.: B15613110

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Disclaimer: As of the latest data retrieval, no public information is available for a compound specifically designated "**DHFR-IN-5**." The following technical guide has been constructed as a representative model for a hypothetical Dihydrofolate Reductase (DHFR) inhibitor, herein referred to as DHFR-IN-X, to fulfill the structural and content requirements of the prompt. The data and experimental details are synthesized from established methodologies and findings for other well-characterized DHFR inhibitors.

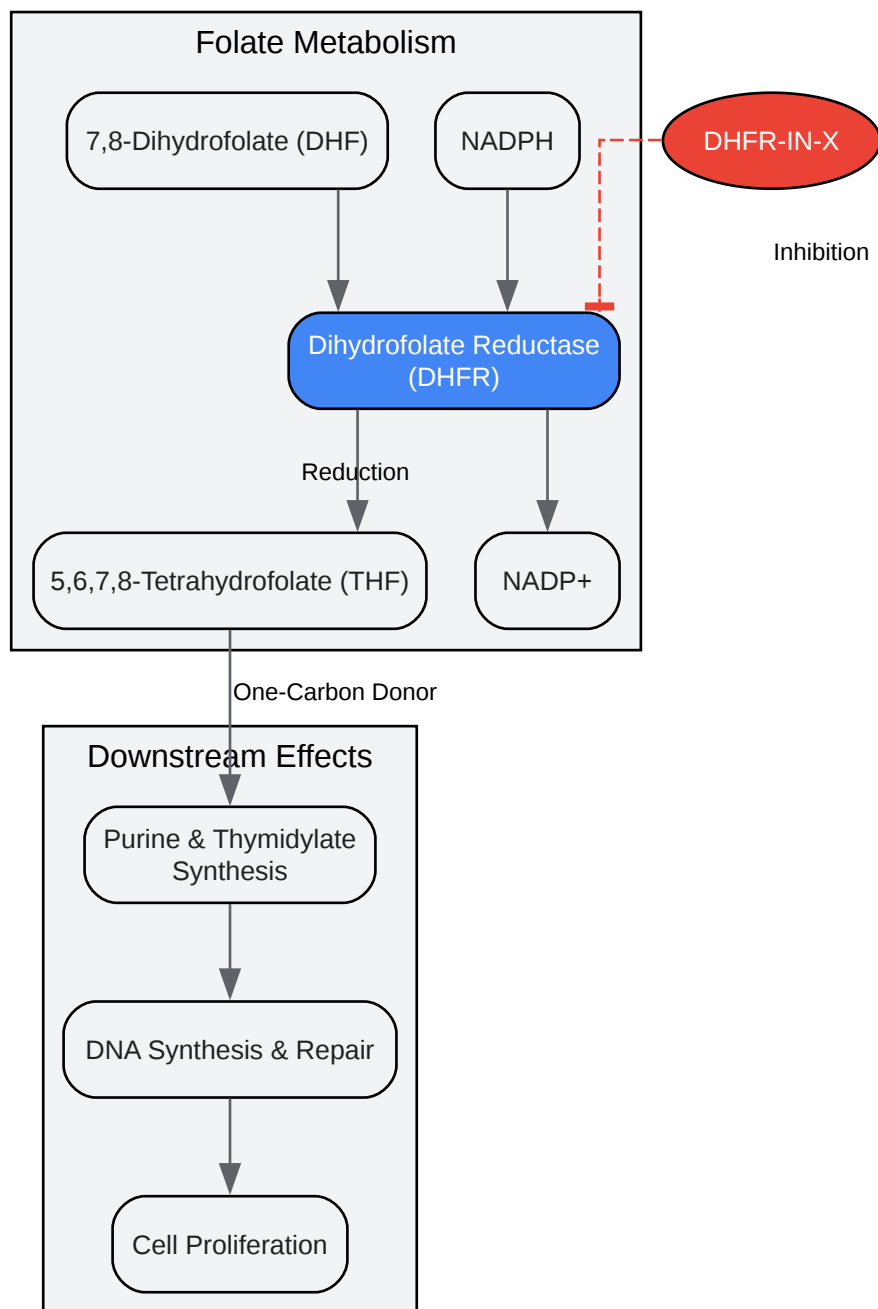
Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors in the de novo synthesis of purines, thymidylate, and several amino acids, which are critical for DNA synthesis and cellular proliferation.[1] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and microbial infections.[1] DHFR inhibitors act by competitively binding to the active site of the enzyme, disrupting the folate pathway and leading to cell death, particularly in rapidly dividing cells.[1][2] This guide provides a preliminary overview of the in vitro and in vivo efficacy of a novel investigational DHFR inhibitor, DHFR-IN-X.

Mechanism of Action

DHFR-IN-X is a potent, selective, competitive inhibitor of Dihydrofolate Reductase. By binding to the active site of DHFR, it blocks the conversion of DHF to THF, leading to a depletion of intracellular THF pools.[1] This disruption of one-carbon metabolism inhibits the synthesis of

nucleotides necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.[2][3]



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DHFR Signaling Pathway and Inhibition by DHFR-IN-X.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of DHFR-IN-X against various DHFR enzymes and its anti-proliferative effects on different cancer cell lines.

Table 1: Enzymatic Inhibition of DHFR by DHFR-IN-X

Enzyme Source	IC50 (nM)	Ki (nM)
Human (hDHFR)	15.2	5.8
Escherichia coli (eDHFR)	1250	480
Staphylococcus aureus (saDHFR)	850	320

IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency.

Table 2: In Vitro Anti-proliferative Activity of DHFR-IN-X

Cell Line	Cancer Type	GI50 (μM)
HeLa	Cervical Cancer	0.5
A549	Lung Cancer	1.2
MCF-7	Breast Cancer	0.8
HCT-116	Colon Cancer	2.5

GI50 represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

Experimental Protocols

DHFR Enzymatic Inhibition Assay

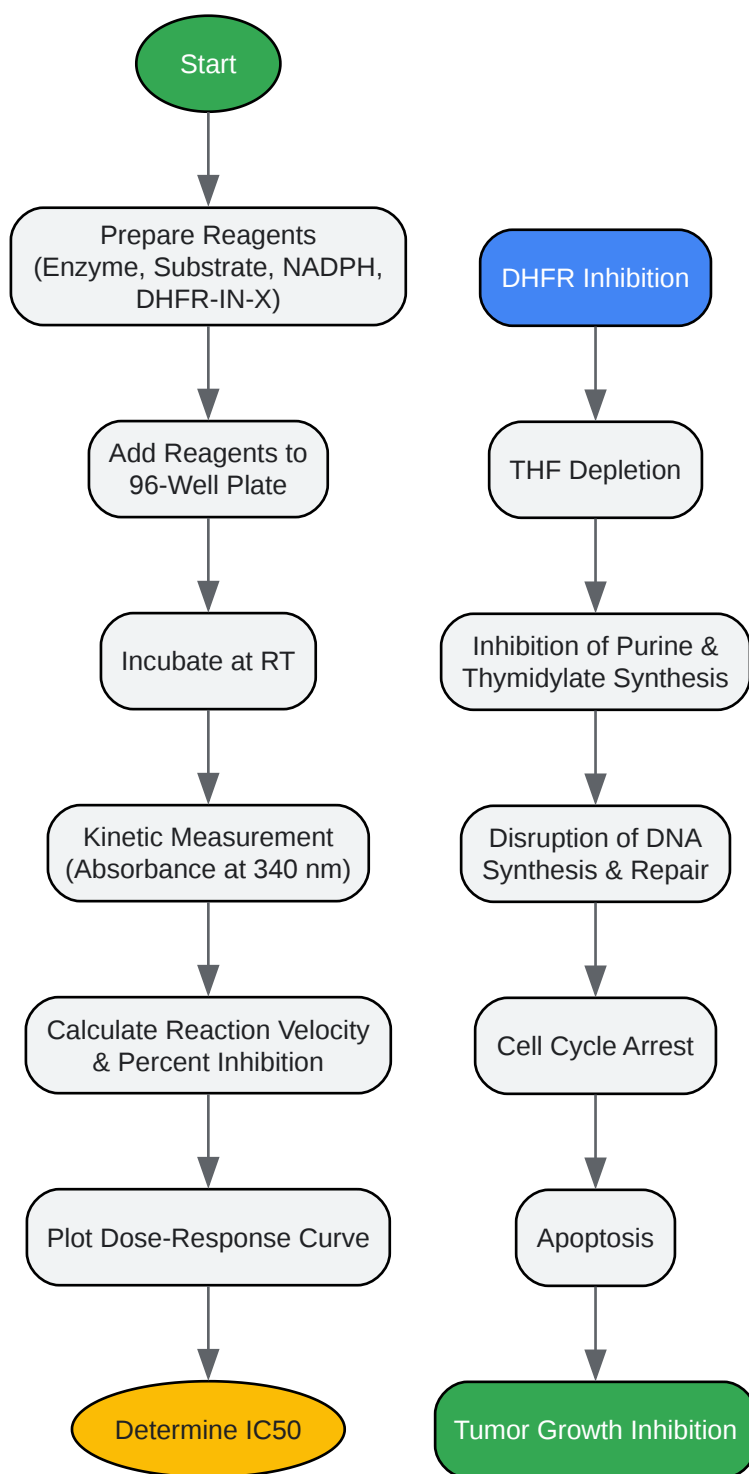
This assay quantifies the inhibitory effect of DHFR-IN-X on the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[\[4\]](#)

Materials:

- Recombinant human DHFR
- DHFR Assay Buffer
- Dihydrofolic acid (DHF)
- NADPH
- DHFR-IN-X
- 96-well clear plate
- Multi-well spectrophotometer

Procedure:

- Prepare serial dilutions of DHFR-IN-X in DHFR Assay Buffer.
- To each well of a 96-well plate, add the DHFR enzyme, NADPH solution, and the test compound (DHFR-IN-X) or vehicle control.
- Incubate the plate at room temperature for 10-15 minutes, protected from light.
- Initiate the reaction by adding the DHFR substrate (DHF) to each well.
- Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.^[4]
- Calculate the initial reaction velocity for each well from the linear portion of the kinetic curve.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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